The synthesis of 5-Desethoxy-5-Methoxy-Finerenone involves several intricate steps. A notable method includes a six-step enantioselective synthesis that features partial transfer hydrogenation of a naphthyridine ring. This process utilizes a chiral phosphoric acid catalyst along with a Hantzsch ester, allowing for high yield and enantioselectivity. The synthesis is complicated by the presence of two atropisomers of naphthyridine that react at different rates, necessitating careful control of reaction conditions to achieve the desired product .
This method not only highlights the importance of stereochemistry in pharmaceutical synthesis but also showcases innovative approaches to achieving selectivity in complex organic reactions .
The molecular formula for 5-Desethoxy-5-Methoxy-Finerenone is , with a molecular weight of approximately 364.4 g/mol. The compound features several functional groups, including methoxy and cyano groups, contributing to its biological activity.
These structural characteristics are essential for understanding the compound's interaction with biological targets and its pharmacological effects .
5-Desethoxy-5-Methoxy-Finerenone undergoes various chemical reactions typical for organic compounds containing nitrogen and oxygen functionalities. Key reactions include:
These reactions are crucial for modifying the compound for enhanced efficacy or reduced side effects in therapeutic applications .
The mechanism of action for 5-Desethoxy-5-Methoxy-Finerenone primarily involves antagonism at the mineralocorticoid receptor. By binding to this receptor, the compound prevents aldosterone from exerting its effects on sodium reabsorption and potassium excretion, which are critical processes in blood pressure regulation.
The physical properties of 5-Desethoxy-5-Methoxy-Finerenone include:
These properties are essential for determining storage conditions and appropriate handling during synthesis and application .
5-Desethoxy-5-Methoxy-Finerenone is primarily used in scientific research related to chronic kidney disease and cardiovascular health. Its role as a mineralocorticoid receptor antagonist makes it significant for studies investigating:
Additionally, ongoing research may explore its potential applications in other conditions influenced by aldosterone signaling pathways .
The synthesis of 5-desethoxy-5-methoxy-finerenone derivatives exploits strategic modifications of the finerenone (Kerendia®) core structure. Finerenone’s industrial synthesis begins with a ring-opening reaction between a dihydropyridine precursor (93) and 3-hydroxypropanenitrile (94), yielding intermediate 95 (88% yield). Subsequent condensation with 4-cyano-2-methoxybenzaldehyde (96) forms adduct 97 (64% yield), followed by a [3+3] cycloaddition with reagent 98 under acidic conditions. Triethyl orthoformate-mediated cyclization then furnishes naphthyridine intermediate 100 (64% yield over three steps), and final carboxamide formation via CDI/DMAP-catalyzed amidation delivers finerenone (87% yield) .
To generate 5-desethoxy-5-methoxy analogues, the ethoxy group at position 5 is selectively replaced. This involves:
Table 1: Key Intermediates in 5-Substituted Finerenone Synthesis
Compound | CAS Number | Role in Synthesis |
---|---|---|
5-Desoxyfinerenone | 2087452-81-9 | Hydrolysis product of finerenone |
3-Hydroxy-4-(hydroxymethyl)benzonitrile | 1261439-08-0 | Precursor for methoxy analog synthesis |
Finerenone acid impurity | 2640506-74-5 | Byproduct of incomplete amidation |
The 5-alkoxy group critically modulates finerenone’s mineralocorticoid receptor (MR) antagonism. Replacing ethoxy with methoxy induces three key effects:
Table 2: Impact of 5-Substituents on Physicochemical and Binding Properties
Substituent | MR Binding IC₅₀ (nM) | LogP | Aqueous Solubility (μg/mL) |
---|---|---|---|
5-Ethoxy (finerenone) | 18 ± 0.9 | 2.8 | 14.2 |
5-Desethoxy | 25 ± 1.2 | 2.1 | 32.5 |
5-Methoxy | 20 ± 1.1 | 2.5 | 19.8 |
Finerenone’s synthesis generates characteristic impurities requiring stringent control:
Analytical separation employs reversed-phase HPLC (column: C18, 150 × 4.6 mm; mobile phase: ammonium acetate/acetonitrile gradient). The 5-desethoxy-5-methoxy derivative elutes at 8.2 min (vs. 10.1 min for finerenone), enabling quantitation down to 0.05% [3] [9]. Process optimization reduces impurities by:
Table 3: Analytical Parameters for Finerenone and Key Derivatives
Compound | Retention Time (min) | Relative Retention Time | Detection Limit (ppm) |
---|---|---|---|
Finerenone | 10.10 | 1.00 | 50 |
5-Desethoxy impurity | 7.85 | 0.78 | 100 |
5-Methoxy analog | 8.20 | 0.81 | 75 |
Finerenone acid impurity | 6.30 | 0.62 | 150 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4